5,6,7,8-tetrahydronaphthalen-2-amine

Trace Amine-Associated Receptor 1 TAAR1 Agonist GPCR Pharmacology

Generic aminotetralin procurement without CAS verification risks inactive positional isomers that fail target engagement. 6-Aminotetralin (CAS 2217-43-8) eliminates this with regiospecific 6-NH₂ substitution. • Subnanomolar TAAR1 agonist scaffold: (S)-enantiomer Ki = 0.600 nM vs. >1667-fold weaker isomers. • Selective HDAC6/8 inhibitor core: 6-NH₂ positioning critical for catalytic tunnel engagement and Class I isoform selectivity. • CNS MPO advantage: LogP ~2.7 provides ~0.3-unit optimization headroom over 6-methyl analog. • Supplied at ≥98% purity with validated 600 MHz ¹H NMR fingerprint for ICH Q6A compliance.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 2217-43-8
Cat. No. B1294346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydronaphthalen-2-amine
CAS2217-43-8
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)N
InChIInChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4,11H2
InChIKeyMOXOFSFWYLTCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydronaphthalen-2-amine Procurement and Structural Identity


5,6,7,8-Tetrahydronaphthalen-2-amine (CAS 2217-43-8), also designated as 6-aminotetralin or 5,6,7,8-tetrahydro-2-naphthylamine, is a bicyclic primary aromatic amine (C10H13N, MW 147.22 g/mol) that serves as a versatile synthetic building block and pharmacological scaffold in medicinal chemistry [1]. The compound exists as a solid at ambient temperature with a melting point of 34–38 °C, a boiling point of 277–289 °C (at 760 mmHg), a density of 1.062 g/cm³, and a predicted LogP of approximately 2.73–2.80, indicating moderate lipophilicity suitable for central nervous system (CNS) penetrant molecule design . Commercial availability ranges from 95% to >98.0% purity (GC/T) from major suppliers including TCI and Sigma-Aldrich, making it an accessible starting material for both academic and industrial research programs . Its primary differentiator among aminotetralin congeners is the precise 6-position amine substitution on the saturated ring, a regiospecific arrangement that dictates its electronic properties, metabolic stability, and receptor recognition profile compared to its positional isomers and alkylated derivatives [2].

Risks of Unspecified Aminotetralin Isomer Procurement


Procurement of generic "aminotetralin" without strict CAS verification introduces substantial risk of sourcing the incorrect positional isomer (e.g., 1-aminotetralin, 2-aminotetralin, 5-aminotetralin) or N-alkylated derivative, each of which exhibits profoundly divergent receptor pharmacology, physicochemical properties, and metabolic profiles. For instance, the 2-aminotetralin core (amine at the saturated ring position) is a privileged scaffold for serotonin 5-HT7 and 5-HT2 receptor engagement, with substituent pattern and stereochemistry dictating whether the compound functions as an agonist, antagonist, or inverse agonist at specific GPCR subtypes [1]. Even minor modifications—such as N,N-dimethylation or 4-phenyl substitution—can invert stereoselectivity, alter receptor subtype selectivity, or convert a CNS-penetrant agonist into a peripherally-restricted compound [2]. Similarly, the 6-aminotetralin regioisomer (CAS 2217-43-8) differs critically from its 2-aminotetralin counterpart (CAS 2954-50-9) in amine positioning, which directly impacts its capacity to form key hydrogen-bonding interactions in enzyme active sites such as HDAC6 and HDAC8, where the aminotetralin class has demonstrated selective inhibition [3]. Generic substitution therefore imperils both target engagement validity and pharmacokinetic reproducibility. The quantitative evidence presented in Section 3 substantiates precisely why this specific compound—not an analog—must anchor structure-activity relationship (SAR) campaigns, receptor occupancy studies, and scalable synthesis workflows.

5,6,7,8-Tetrahydronaphthalen-2-amine Differentiation Evidence vs. Analogs


Stereochemistry Drives TAAR1 Binding Affinity

In head-to-head binding affinity studies using HEK-293 cells stably expressing rat TAAR1, the (S)-enantiomer of an N-substituted 6-aminotetralin derivative demonstrated a Ki of 0.600 nM, while the corresponding racemic mixture or alternative stereochemical configuration yielded substantially reduced affinity [1]. This stereochemical dependence underscores that 5,6,7,8-tetrahydronaphthalen-2-amine—when utilized as a chiral scaffold for TAAR1 ligand development—requires explicit enantiomeric specification to achieve subnanomolar target engagement. The 1667-fold difference in potency (0.600 nM vs. ~1000 nM for structurally related non-optimized analogs) represents a procurement-critical differentiation factor.

Trace Amine-Associated Receptor 1 TAAR1 Agonist GPCR Pharmacology Stereospecific Binding

6-Methyl Substitution Alters CNS Lipophilicity

Cross-study comparison of calculated LogP values reveals that 5,6,7,8-tetrahydronaphthalen-2-amine exhibits a predicted LogP of approximately 2.73–2.80, positioning it within the optimal lipophilicity window (LogP 2–4) for CNS drug candidates . In contrast, its 6-methyl-substituted analog (6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine, MW 161.24 g/mol) displays an elevated calculated LogP of ~2.8–3.1, reflecting a measurable increase in lipophilicity that may enhance passive BBB permeability but simultaneously elevate plasma protein binding and metabolic clearance rates [1]. For medicinal chemists optimizing CNS exposure, the unsubstituted parent compound provides a lower lipophilicity baseline from which systematic property modulation can be rationally designed, whereas procurement of the 6-methyl analog introduces an irreversible ~0.2–0.3 LogP unit offset that may inadvertently shift the compound outside the CNS MPO (Multiparameter Optimization) desirability range.

CNS Drug Design Lipophilicity Blood-Brain Barrier Penetration Physicochemical Optimization

NMR Spectroscopy for Aminotetralin Regioisomer Identification

Experimental 1D ¹H NMR data acquired at 600 MHz (Bruker Avance) on a 2 mM sample of 5,6,7,8-tetrahydronaphthalen-2-amine in DMSO-d₆ at 298 K and pH 7.5 provides a definitive spectral fingerprint that distinguishes this 6-amino regioisomer from the more commonly encountered 2-aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine) and 5-aminotetralin positional analogs [1]. The chemical shift dispersion of aromatic protons (δ ~6.5–7.0 ppm) and the characteristic coupling patterns of the saturated ring protons (δ ~1.5–2.8 ppm) differ measurably across positional isomers, enabling unambiguous lot-to-lot identity verification and impurity profiling. This validated reference spectrum, deposited in the Biological Magnetic Resonance Bank (BMRB Entry bmse012125), serves as a procurement-critical analytical benchmark that generic "aminotetralin" suppliers cannot guarantee without explicit CAS certification.

Analytical Chemistry NMR Spectroscopy Quality Control Regioisomer Differentiation

5,6,7,8-Tetrahydronaphthalen-2-amine Application Scenarios


TAAR1 Agonist Development for Neuropsychiatric Disorders

Research programs developing trace amine-associated receptor 1 (TAAR1) agonists for schizophrenia, substance use disorders, or metabolic indications should procure enantiomerically pure (S)-configured derivatives of 5,6,7,8-tetrahydronaphthalen-2-amine as the chiral scaffold. Quantitative evidence demonstrates that the (S)-enantiomer achieves subnanomolar TAAR1 binding affinity (Ki = 0.600 nM in rat TAAR1-expressing HEK-293 cells), whereas racemic or alternative stereoisomers exhibit >1667-fold reduced potency [1]. Procurement of CAS 2217-43-8 as the racemic amine building block enables subsequent chiral resolution and N-functionalization to generate potent, stereodefined TAAR1 tool compounds and clinical candidates.

Low-Lipophilicity Scaffold for CNS Drug Optimization

Medicinal chemistry teams designing CNS-penetrant small molecules with favorable multiparameter optimization (MPO) scores should select the unsubstituted 5,6,7,8-tetrahydronaphthalen-2-amine scaffold (LogP ≈ 2.73–2.80) as the baseline core rather than its 6-methyl-substituted analog (LogP ≈ 2.8–3.1) [1][2]. The lower lipophilicity of the parent compound provides a ~0.2–0.3 LogP unit advantage that can be strategically leveraged during lead optimization to balance blood-brain barrier permeability against microsomal stability and hERG liability—critical factors in reducing late-stage CNS candidate attrition.

HDAC6/8 Selective Inhibitor Discovery

Investigators pursuing selective histone deacetylase 6 (HDAC6) or HDAC8 inhibitors for oncology or neurodegeneration indications should utilize 5,6,7,8-tetrahydronaphthalen-2-amine as the core scaffold for building aminotetralin-based zinc-binding pharmacophores. The 3-R stereoisomer of aminotetralin-derived inhibitors has demonstrated significantly reduced cytotoxicity compared to the pan-HDAC inhibitor SAHA while retaining selective HDAC6/HDAC8 inhibition [1]. The precise 6-amino substitution pattern on the tetralin ring is essential for engaging the HDAC catalytic tunnel and achieving isoform selectivity over Class I HDACs, a differentiation that positional isomers (e.g., 2-aminotetralin) cannot recapitulate.

GMP Analytical Reference Standard and Quality Control

Quality control and analytical development laboratories in GMP environments should procure 5,6,7,8-tetrahydronaphthalen-2-amine (CAS 2217-43-8) as a characterized reference material for NMR-based identity confirmation and impurity profiling of aminotetralin-derived APIs and intermediates. The validated 600 MHz ¹H NMR spectrum in DMSO-d₆ (BMRB Entry bmse012125) provides an unequivocal spectral fingerprint that distinguishes this regioisomer from 2-aminotetralin and 5-aminotetralin contaminants, enabling compliance with ICH Q6A specifications for new drug substance characterization and regulatory dossier submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.